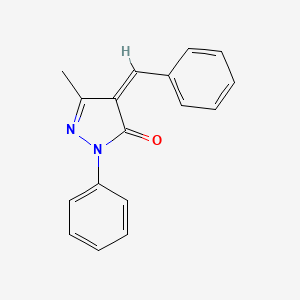![molecular formula C28H19ClN2O5 B15020474 2-(4-chlorophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15020474.png)
2-(4-chlorophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrroloquinoline moiety, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multiple steps, including the formation of intermediates and their subsequent reactions. Common methods include nucleophilic addition-elimination reactions, where intermediates react with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-{[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .
- 1-(2-((2-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazol-1-yl)methyl)-3 .
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C28H19ClN2O5 |
|---|---|
分子量 |
498.9 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C28H19ClN2O5/c1-15-7-8-18(28(35)36-14-23(32)17-9-11-19(29)12-10-17)13-22(15)31-26(33)24-16(2)30-21-6-4-3-5-20(21)25(24)27(31)34/h3-13H,14H2,1-2H3 |
InChI 键 |
YMNLKAKTFJMEOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
![N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15020416.png)
![N-{2-[(2E)-2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}-4-nitrobenzenesulfonamide](/img/structure/B15020427.png)
![6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020434.png)
![Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate](/img/structure/B15020435.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15020441.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15020457.png)
![(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15020462.png)
![ethyl 4-{[(E)-{4-[(phenylcarbonyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B15020465.png)
![4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15020477.png)
